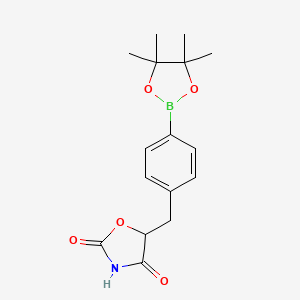
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione est un composé organique complexe qui présente un cycle dioxaborolane contenant du bore et un fragment oxazolidine-2,4-dione
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-(4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione implique généralement les étapes suivantes :
Formation du cycle dioxaborolane : Cela peut être réalisé en faisant réagir le pinacol avec des trihalogénures de bore dans des conditions contrôlées.
Attachement du groupe benzyle : Le groupe benzyle peut être introduit via une réaction de couplage croisé catalysée au palladium, telle que le couplage de Suzuki-Miyaura, en utilisant des halogénures de benzyle et des acides boroniques appropriés.
Formation du fragment oxazolidine-2,4-dione : Cette étape implique la cyclisation d'acides aminés ou de leurs dérivés dans des conditions déshydratantes pour former le cycle oxazolidine-2,4-dione.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu pour garantir un rendement et une pureté élevés. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est essentielle pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe benzyle, conduisant à la formation de dérivés du benzaldéhyde.
Réduction : Les réactions de réduction peuvent cibler le cycle oxazolidine-2,4-dione, le convertissant en formes plus réduites telles que les oxazolidines.
Substitution : Le cycle dioxaborolane peut participer à des réactions de substitution, en particulier en présence de nucléophiles, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés dans des conditions douces pour réaliser des réactions de substitution.
Produits principaux
Oxydation : Dérivés du benzaldéhyde.
Réduction : Dérivés oxazolidine réduits.
Substitution : Dérivés dioxaborolane substitués.
Applications de recherche scientifique
Chimie
Catalyse : Le composé peut agir comme un ligand dans divers processus catalytiques, améliorant l'efficacité et la sélectivité des réactions.
Synthèse organique : Il sert de bloc de construction pour la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.
Biologie et médecine
Développement de médicaments : La structure unique du composé en fait un candidat potentiel pour le développement de nouveaux médicaments, en particulier ceux qui ciblent des enzymes ou des récepteurs spécifiques.
Sondes biologiques : Il peut être utilisé comme une sonde dans des études biologiques pour étudier la fonction de diverses biomolécules.
Industrie
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles qu'une stabilité ou une réactivité accrue.
Chimie des polymères : Il peut être incorporé dans des chaînes polymères pour modifier leurs propriétés physiques et chimiques.
Mécanisme d'action
Le mécanisme d'action de 5-(4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le cycle dioxaborolane peut former des liaisons covalentes réversibles avec des sites nucléophiles sur les protéines, modulant leur activité. Le fragment oxazolidine-2,4-dione peut interagir avec diverses voies biologiques, influençant les processus cellulaires.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Polymer Chemistry: It can be incorporated into polymer chains to modify their physical and chemical properties.
Mécanisme D'action
The mechanism of action of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The oxazolidine-2,4-dione moiety can interact with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine : Ce composé présente un cycle dioxaborolane similaire mais diffère par la présence d'un cycle pyridine au lieu du groupe benzyle.
4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)benzaldéhyde : Structure similaire avec un groupe aldéhyde au lieu du fragment oxazolidine-2,4-dione.
4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline : Contient un groupe aniline au lieu du fragment oxazolidine-2,4-dione.
Unicité
L'unicité de 5-(4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione réside dans sa combinaison du cycle dioxaborolane et du fragment oxazolidine-2,4-dione, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette combinaison permet des applications polyvalentes dans divers domaines, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C16H20BNO5 |
|---|---|
Poids moléculaire |
317.1 g/mol |
Nom IUPAC |
5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C16H20BNO5/c1-15(2)16(3,4)23-17(22-15)11-7-5-10(6-8-11)9-12-13(19)18-14(20)21-12/h5-8,12H,9H2,1-4H3,(H,18,19,20) |
Clé InChI |
RNLRWFBVTKALBI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3C(=O)NC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


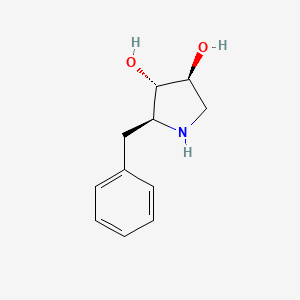
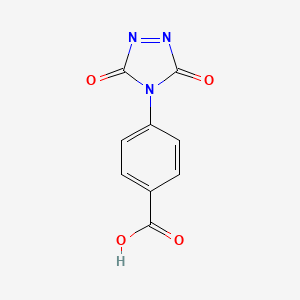
![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)
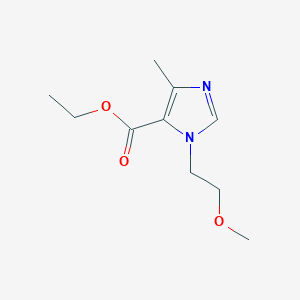
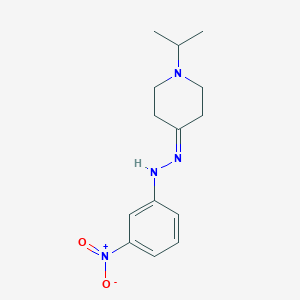
![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)

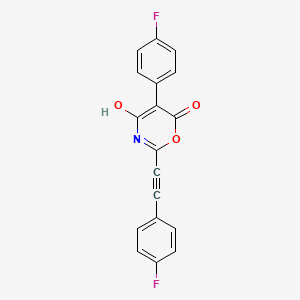
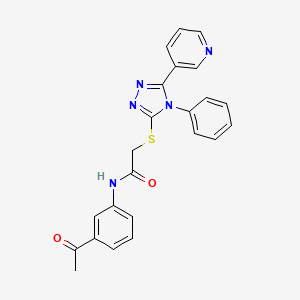
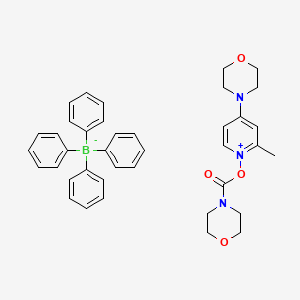
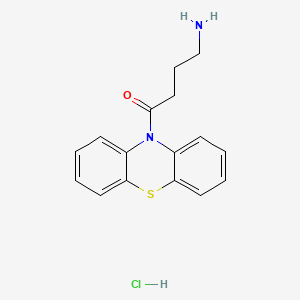
![1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11774518.png)
![2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B11774520.png)

